Cas no 2227684-66-2 ((1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol)

(1S)-2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a trifluoromethyl-substituted pyridine core. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility and potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups enables its use in asymmetric synthesis, while the electron-withdrawing trifluoromethyl group enhances stability and influences reactivity. Its stereospecific (1S) configuration makes it valuable for enantioselective applications. The compound’s well-defined chirality and functional group compatibility offer advantages in the design of ligands, catalysts, and intermediates for targeted synthesis. High purity and consistent quality are critical for reproducible results in research applications.
(1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol structure
2227684-66-2 structure
Product Name:(1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol
CAS No:2227684-66-2
MF:C8H9F3N2O
MW:206.165072202682
CID:5852548
PubChem ID:97290409
Update Time:2025-05-24

(1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol
    • EN300-1963391
    • 2227684-66-2
    • (1S)-2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
    • Inchi: 1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4,6,14H,3,12H2/t6-/m1/s1
    • InChI Key: MVMREPVBWAFDRE-ZCFIWIBFSA-N
    • SMILES: FC(C1=CC=C(C=N1)[C@@H](CN)O)(F)F

Computed Properties

  • Exact Mass: 206.06669740g/mol
  • Monoisotopic Mass: 206.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 59.1Ų

(1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol Pricemore >>

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Additional information on (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol

Research Brief on (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol (CAS: 2227684-66-2): Recent Advances and Applications

The compound (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol (CAS: 2227684-66-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its trifluoromethylpyridine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for novel kinase inhibitors. Researchers utilized (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol as a chiral scaffold to develop selective JAK3 inhibitors with improved blood-brain barrier permeability. The trifluoromethyl group was found to enhance both the metabolic stability and binding affinity of the resulting compounds, highlighting the strategic importance of this molecular fragment in drug design.

In the area of antimicrobial research, a recent patent application (WO2023056421) disclosed the use of derivatives of 2227684-66-2 as potent inhibitors of bacterial efflux pumps. The compound's ability to disrupt multidrug resistance mechanisms in Gram-negative pathogens was particularly noteworthy, with lead compounds showing synergistic activity when combined with conventional antibiotics. This finding opens new avenues for addressing the growing challenge of antimicrobial resistance.

Structural and computational studies have provided insights into the molecular interactions of (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol with biological targets. Quantum mechanical calculations published in ACS Omega (2024) revealed that the compound's conformational flexibility and hydrogen bonding capacity contribute to its diverse pharmacological profile. These theoretical findings are being actively applied in structure-based drug design programs targeting G protein-coupled receptors.

The synthetic accessibility of 2227684-66-2 has also been improved through recent methodological advances. A 2024 report in Organic Process Research & Development described an asymmetric catalytic route to this compound with >99% ee and 85% overall yield, addressing previous challenges in large-scale production. This development is particularly significant for the pharmaceutical industry, as it enables cost-effective manufacturing of this valuable intermediate.

Looking forward, the unique properties of (1S)-2-amino-1-6-(trifluoromethyl)pyridin-3-ylethan-1-ol continue to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use as a ligand in transition metal catalysis for complex molecule synthesis. As these investigations progress, this compound is poised to play an increasingly important role in both medicinal chemistry and chemical biology.

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